REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[S:18])[NH:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)=O.C([O-])(O)=O.[Na+].Cl>>[CH3:1][N:2]1[C:6]([C:8]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=2)=[N:5][NH:4][C:3]1=[S:18] |f:1.2|
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Name
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4-Methyl-1-(2-naphthoyl)thiosemicarbazide
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Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
CNC(NNC(=O)C1=CC2=CC=CC=C2C=C1)=S
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Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to reflux
|
Type
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TEMPERATURE
|
Details
|
After refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The resulting product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
Crystallization from ethanol afforded beige needles, Mp 223°- 225° C.
|
Name
|
|
Type
|
|
Smiles
|
CN1C(NN=C1C1=CC2=CC=CC=C2C=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |